molecular formula C19H38O2 B12415802 Nonadecanoic-d37 acid

Nonadecanoic-d37 acid

Cat. No.: B12415802
M. Wt: 335.7 g/mol
InChI Key: ISYWECDDZWTKFF-UQCHHHBTSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptatriacontadeuteriononadecanoic acid , reflecting the substitution of 37 hydrogen atoms with deuterium at specific positions along the carbon chain. Its molecular formula is C₁₉HD₃₇O₂ , with a molecular weight of 335.7 g/mol (PubChem) or 335.73 g/mol (Szabo-Scandic SDS). The compound is identified by CAS registry number 1219798-49-8 and synonyms such as nonadecylic acid-d37 and HY-W004261S.

Table 1: Key Identifiers of this compound

Property Value Source
IUPAC Name 2,2,3,3,…,19-heptatriacontadeuteriononadecanoic acid
Molecular Formula C₁₉HD₃₇O₂
Molecular Weight 335.7–335.73 g/mol
CAS Number 1219798-49-8

The nomenclature adheres to IUPAC guidelines for isotopic labeling, specifying deuterium placement to distinguish it from non-deuterated nonadecanoic acid (CAS 646-30-0).

Structural Characteristics and Isotopic Labeling

This compound retains the linear hydrocarbon chain of its non-deuterated counterpart but features deuterium atoms at all positions except the carboxylic acid group. The structural formula CH₃(CH₂)₁₇COOH becomes CD₃(CD₂)₁₇COOD upon full deuteration, though partial labeling (37 hydrogens replaced) results in C₁₉HD₃₇O₂ .

Table 2: Structural Comparison with Non-Deuterated Form

Property Nonadecanoic Acid This compound
Molecular Formula C₁₉H₃₈O₂ C₁₉HD₃₇O₂
Melting Point 68–70°C Not reported
SMILES CCCCCCCCCCCCCCCCCCC(=O)O CCDCCCCCCCCCCCCCCCC(=O)O

The isotopic labeling alters physical properties such as bond strength and vibrational frequencies due to the kinetic isotope effect , which slows reaction rates involving C–D bonds compared to C–H bonds. This property is exploited in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways.

The 2D structure, confirmed via PubChem’s chemical depiction tool, shows a straight-chain carboxylic acid. However, 3D conformer generation is restricted due to the molecule’s flexibility.

Historical Context in Deuterated Compound Research

Deuterated compounds emerged as critical tools in pharmacology and biochemistry following Harold Urey’s discovery of deuterium in 1931. Early applications focused on mechanistic studies of drug metabolism, leveraging isotopic labeling to elucidate reaction pathways. This compound exemplifies the evolution of this research into fatty acids, which are foundational to lipidomics and environmental chemistry.

The first deuterated drug, deutetrabenazine, approved by the FDA in 2017, underscored the therapeutic potential of deuteration. While this compound is not a therapeutic agent, its development parallels advancements in deuterated biomarkers. For instance, deuterated fatty acids are used to study soil sorption of pharmaceuticals, revealing interactions between agricultural runoff and environmental systems.

Key Milestones in Deuterated Research

  • 1931 : Discovery of deuterium by Harold Urey.
  • 1970s : First patents for deuterated molecules.
  • 2017 : FDA approval of deutetrabenazine, validating deuterium’s pharmacological utility.
  • 2023 : Application of this compound in environmental studies.

Properties

Molecular Formula

C19H38O2

Molecular Weight

335.7 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptatriacontadeuteriononadecanoic acid

InChI

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

ISYWECDDZWTKFF-UQCHHHBTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Reduction and Deuterium Incorporation

Stearic acid is treated with methyl chloroformate to form a mixed anhydride, which undergoes reduction with sodium borodeuteride (NaBD₄) in deuterated water (D₂O). This yields 1,1-d₂-octadecanol with 98% deuterium incorporation:
$$
\text{Stearic acid} \xrightarrow{\text{MeOCOCl, NaBD₄/D₂O}} \text{1,1-d₂-octadecanol (91\% yield)}
$$
Key parameters:

  • Temperature : 0°C during anhydride formation, room temperature for reduction.
  • Solvent : Tetrahydrofuran (THF) for anhydride synthesis.

Iodination and Cyanide Substitution

The deuterated alcohol is converted to an alkyl iodide using a polymer-bound triphenylphosphine-iodine complex, minimizing by-product contamination. Subsequent nucleophilic substitution with cyanide (Et₃N⁺CN⁻) produces the nitrile intermediate:
$$
\text{1,1-d₂-octadecanol} \xrightarrow{\text{PPh₃-I₂, acetone}} \text{1-iodo-octadecane-d₂} \xrightarrow{\text{Et₃N⁺CN⁻}} \text{nonadecanenitrile-d₂ (88\% yield)}
$$
Advantages : Polymer-bound reagents simplify purification via filtration.

Hydrolysis to Carboxylic Acid

The nitrile is hydrolyzed under acidic conditions (HCl/dioxane) to yield 2,2-d₂-nonadecanoic acid:
$$
\text{Nonadecanenitrile-d₂} \xrightarrow{\text{HCl, dioxane}} \text{2,2-d₂-nonadecanoic acid (93\% yield)}
$$
Deuterium retention : >98% as confirmed by ¹H NMR and mass spectrometry.

Quality Control and Isotopic Purity

Critical steps to ensure >98% isotopic purity include:

Purification Techniques

  • Recrystallization : Using acetone or acetonitrile to remove non-deuterated impurities.
  • Column Chromatography : Silica gel elution with petroleum ether/ethyl acetate mixtures.

Analytical Validation

  • ¹H NMR : Absence of proton signals at C-2 confirms deuterium incorporation.
  • Mass Spectrometry : Molecular ion peak at m/z 335.73 verifies D₃₇ labeling.

Comparative Analysis of Methods

Method Yield Deuterium Purity Scalability Cost Efficiency
Homologation 88–93% 98% High Moderate
Alkene Carbonation Theoretical Unreported Low High

Key Findings :

  • Homologation is preferred for its reproducibility and high isotopic purity.
  • Alkene carbonation remains speculative for deuterated synthesis but offers potential cost savings if optimized.

Challenges and Innovations

Scalability Improvements

  • Polymer-supported reagents : Reduce purification steps and enhance yield in iodination/cyanation.
  • Continuous flow systems : Potential for automating homologation steps to improve throughput.

Chemical Reactions Analysis

Types of Reactions

Nonadecanoic-d37 acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to nonadecanol-d37 using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the carboxyl group is replaced with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metabolomics

Quantitative Analysis
Nonadecanoic-d37 acid serves as an internal standard in targeted metabolomics studies. It helps in the quantitative analysis of metabolites by providing a reference point for measuring the concentrations of other compounds in biological samples. For instance, in a study analyzing serum samples, this compound was mixed with serum to facilitate accurate metabolite quantification, demonstrating its utility in metabolic profiling and biomarker discovery .

Case Study: Lung Cancer Biomarkers
In research aimed at identifying metabolic biomarkers for lung cancer, this compound was utilized as part of a comprehensive metabolomic analysis. The study highlighted its role in enhancing the accuracy of metabolic profiling, aiding the identification of key metabolites associated with lung cancer progression . The findings suggested that this compound could contribute significantly to early diagnosis and prognosis in clinical settings.

Cancer Research

Inhibition of Cancer Cell Proliferation
Nonadecanoic acid has been shown to exhibit anti-cancer properties. A notable study reported its ability to inhibit the proliferation of HL-60 cancer cells with an IC50 value of 68 μM. This suggests that this compound may have potential therapeutic applications in cancer treatment . Its isotopic variant allows for precise tracking and quantification in cellular studies, making it a valuable tool for researchers investigating fatty acids' roles in cancer biology.

Formulation Science

Cosmetic Applications
The compound is also explored within cosmetic formulation science. This compound can be incorporated into topical formulations due to its emollient properties. Its role as an internal standard during formulation stability testing helps assess the interaction between various ingredients and their effects on skin hydration and texture .

Case Study: Topical Formulations
In a study focused on developing stable cosmetic products, this compound was used to evaluate the physical and sensory properties of emulsions containing herbal extracts. The results indicated that formulations incorporating this fatty acid exhibited improved stability and moisturizing effects, highlighting its potential in cosmetic applications .

Analytical Chemistry

Use as an Internal Standard
this compound is frequently employed as an internal standard in various analytical methods, including gas chromatography and liquid chromatography. Its stable isotopic nature ensures that it can provide consistent results across different experimental conditions, enhancing the reliability of analytical data obtained from complex biological matrices .

Data Tables

Application AreaSpecific Use CaseKey Findings
MetabolomicsInternal standard for serum analysisEnhanced metabolite quantification accuracy
Cancer ResearchInhibition of HL-60 cell proliferationIC50 value: 68 μM
Cosmetic FormulationStability testing in topical productsImproved moisturizing properties
Analytical ChemistryInternal standard for chromatographyConsistent results across experimental conditions

Mechanism of Action

The mechanism of action of nonadecanoic-d37 acid involves its incorporation into biological systems where it behaves similarly to nonadecanoic acid. The deuterium atoms in this compound can affect the compound’s pharmacokinetic and metabolic profiles, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated nonadecanoic acid. This makes it a valuable tool in studying the behavior of fatty acids in biological systems .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₉D₃₇O₂ ~335.6 ~70–72* Isotopic tracing, MS/NMR IS
Nonadecanoic acid C₁₉H₃₈O₂ 298.51 68–70 GC IS, microbial lipid studies
Pentadecanoic acid C₁₅H₃₀O₂ 242.40 52–54 Gut health biomarker
Heptadecanoic acid C₁₇H₃₄O₂ 270.45 61–63 FAME analysis

*Estimated based on isotopic effects.

Biological Activity

Nonadecanoic-d37 acid, also known as nonadecanoic acid-d37, is a deuterated form of nonadecanoic acid, a saturated fatty acid with 19 carbon atoms. This compound has garnered attention for its potential biological activities and applications in research. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant studies.

  • Chemical Formula : C19_{19}H38_{38}O2_2
  • CAS Number : 1219798-49-8
  • Molecular Weight : 302.50 g/mol
  • Structure : this compound is characterized by a long hydrocarbon chain with a carboxylic acid functional group.

Biological Activities

This compound exhibits several biological activities that are significant for research applications:

  • Antimicrobial Activity :
    • Nonadecanoic acid has been implicated in antimicrobial properties, particularly against various bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects :
    • Research indicates that fatty acids, including nonadecanoic acid, can modulate inflammatory responses. This activity may involve the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK .
  • Cell Cycle Regulation :
    • Studies suggest that nonadecanoic acid may influence cell cycle progression and apoptosis in certain cell types. This could have implications for cancer research, where modulation of these pathways is crucial .
  • Neuronal Signaling :
    • Nonadecanoic acid is noted for its interactions with neuronal signaling pathways, potentially affecting neurotransmitter release and neuronal health .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of microbial membranes ,
Anti-inflammatoryInhibition of NF-κB and MAPK pathways ,
Cell Cycle RegulationModulation of apoptosis and cell cycle progression ,
Neuronal SignalingInteraction with neurotransmitter systems ,

Case Studies

  • Antimicrobial Study :
    A study investigated the antimicrobial effects of various fatty acids, including nonadecanoic acid, against common pathogens. The results demonstrated significant inhibition of bacterial growth at specific concentrations, indicating its potential as a natural preservative or therapeutic agent in treating infections .
  • Inflammation Modulation :
    In vitro experiments showed that nonadecanoic acid could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role for nonadecanoic acid in managing inflammatory diseases .
  • Cancer Cell Line Research :
    Research involving cancer cell lines indicated that nonadecanoic acid could induce apoptosis through the activation of caspase pathways. This finding highlights its potential utility in cancer therapeutics .

Q & A

Basic: What methodological considerations are critical for verifying the isotopic purity of Nonadecanoic-d37 acid in experimental workflows?

Answer:
Isotopic purity is validated using mass spectrometry (MS) coupled with gas or liquid chromatography. For this compound, high-resolution MS (HRMS) quantifies the deuterium incorporation ratio by analyzing the molecular ion cluster ([M+H]<sup>+</sup> or [M-H]<sup>−</sup>). For example, deviations in the expected m/z ratio (e.g., +37 Da shift) indicate incomplete deuteration. Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>2</sup>H-NMR, can confirm deuterium positioning and rule out isotopic scrambling. Calibration against certified deuterated standards is essential to ensure accuracy .

Basic: How can researchers optimize lipid extraction protocols for this compound in biological matrices?

Answer:
The Bligh & Dyer (chloroform:methanol:water, 1:2:0.8 v/v) and Folch (chloroform:methanol, 2:1 v/v) methods are widely used . For deuterated fatty acids like this compound, homogenization at low temperatures (4°C) minimizes isotopic exchange. Phase separation efficiency should be validated via spiked recovery experiments using internal standards (e.g., deuterated heptadecanoic acid). Post-extraction, solvent evaporation under nitrogen avoids thermal degradation, and purity is confirmed via thin-layer chromatography (TLC) with iodine vapor staining .

Advanced: How can this compound be integrated as an internal standard in lipidomics to address matrix effects?

Answer:
As a stable isotope-labeled internal standard (SIL-IS), this compound is spiked into samples pre-extraction to correct for losses during lipid isolation. Its use requires:

  • Matching physicochemical properties : Ensure similar solubility and ionization efficiency to analytes (e.g., non-deuterated Nonadecanoic acid).
  • Concentration optimization : Avoid signal suppression in MS by maintaining a 1:1 analyte-to-SIL-IS ratio.
  • Data normalization : Calculate response factors (RF = [SIL-IS peak area]/[analyte peak area]) to adjust for matrix-induced ion suppression/enhancement. Cross-validation with external calibration curves is critical .

Advanced: What experimental strategies resolve contradictions in metabolic flux studies involving this compound?

Answer:
Discrepancies may arise from isotopic effects altering enzyme kinetics or membrane partitioning. Mitigation strategies include:

  • Kinetic isotope effect (KIE) quantification : Compare reaction rates of deuterated vs. non-deuterated forms using <sup>13</sup>C-labeled analogs.
  • Compartmental modeling : Track this compound distribution in subcellular fractions (e.g., mitochondria vs. cytosol) via differential centrifugation and MS imaging.
  • Thermodynamic validation : Reference phase-change data (e.g., melting points, vapor pressures) to account for solubility differences in aqueous vs. lipid phases .

Advanced: How does deuterium labeling in this compound influence its interactions with lipid-binding proteins?

Answer:
Deuterium substitution may alter hydrophobic interactions or hydrogen bonding. Experimental approaches include:

  • Surface plasmon resonance (SPR) : Compare binding affinities (KD) of deuterated vs. non-deuterated acids to proteins like fatty acid-binding protein 4 (FABP4).
  • Molecular dynamics (MD) simulations : Model deuterium’s impact on lipid tail flexibility and protein docking.
  • Circular dichroism (CD) : Assess structural changes in proteins upon binding deuterated ligands. Controls with non-deuterated analogs are mandatory .

Basic: What analytical techniques are recommended for quantifying this compound in complex biological samples?

Answer:
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation via BF3-methanol) provides high sensitivity. For complex matrices, liquid chromatography-tandem MS (LC-MS/MS) with a C18 column and negative-ion electrospray ionization (ESI-) avoids derivatization. Quantitation via multiple reaction monitoring (MRM) transitions (e.g., m/z 299 → 299 for this compound) minimizes background interference .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis?

Answer:
Variability is mitigated by:

  • Synthetic route optimization : Use catalytic deuteration (e.g., Pd/C with D2O) instead of exchange reactions to ensure uniform labeling.
  • Quality control (QC) protocols : Implement batch-specific certificates of analysis (CoA) detailing isotopic enrichment (≥98 atom% D) via elemental analysis and MS.
  • Interlaboratory validation : Cross-check purity and stability (e.g., accelerated degradation studies at 40°C/75% RH) across independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.